N-(Boc-PEG3)-N-bis(PEG2-alcohol)

PROTAC linker ADC drug loading bioconjugation efficiency

N-(Boc-PEG3)-N-bis(PEG2-alcohol) (CAS 2055042-60-7) is a branched, monodisperse polyethylene glycol (PEG) derivative classified as a PROTAC linker building block. It features a central nitrogen atom connected to a Boc-protected PEG3-amine chain and two symmetrical PEG2-alcohol branches, yielding a molecular weight of 556.69 g/mol, a calculated LogP of -1.4, three hydrogen bond donors, and twelve hydrogen bond acceptors.

Molecular Formula C25H52N2O11
Molecular Weight 556.7 g/mol
CAS No. 2055042-60-7
Cat. No. B609477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Boc-PEG3)-N-bis(PEG2-alcohol)
CAS2055042-60-7
SynonymsN-(Boc-PEG3)-N-bis(PEG2-alcohol)
Molecular FormulaC25H52N2O11
Molecular Weight556.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H52N2O11/c1-25(2,3)38-24(30)26-4-10-31-16-22-37-23-19-34-13-7-27(5-11-32-17-20-35-14-8-28)6-12-33-18-21-36-15-9-29/h28-29H,4-23H2,1-3H3,(H,26,30)
InChIKeySIKSABZCKNLIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Boc-PEG3)-N-bis(PEG2-alcohol) (CAS 2055042-60-7): Branched PEG Linker Physical Properties and PROTAC Application Profile


N-(Boc-PEG3)-N-bis(PEG2-alcohol) (CAS 2055042-60-7) is a branched, monodisperse polyethylene glycol (PEG) derivative classified as a PROTAC linker building block . It features a central nitrogen atom connected to a Boc-protected PEG3-amine chain and two symmetrical PEG2-alcohol branches, yielding a molecular weight of 556.69 g/mol, a calculated LogP of -1.4, three hydrogen bond donors, and twelve hydrogen bond acceptors [1]. The compound is typically supplied as a solid at room temperature with a vendor-specified purity of ≥95% (often ≥98%) .

Why Simple Substitution of N-(Boc-PEG3)-N-bis(PEG2-alcohol) with Linear or Differently Functionalized PEG Linkers Risks Altered Conjugation Outcomes


In-class PEG-based PROTAC linkers are not functionally interchangeable. The target compound's branched architecture presents two chemically equivalent terminal hydroxyl groups, in contrast to the single hydroxyl of linear analogs such as Boc-NH-PEG3 (PROTAC Linker 10) . When a linear, monofunctional PEG linker is substituted for this branched, bifunctional scaffold, the maximum achievable drug-to-antibody ratio (DAR) or PROTAC ligand loading is halved; branched linkers have been shown to enable DARs up to 10 compared to approximately 4 for conventional monofunctional designs [1]. Additionally, linker length profoundly affects PROTAC ternary complex formation and degradation efficiency [2]. The specific PEG3-core/PEG2-arm geometry of this compound creates a distinct spatial separation between the Boc-protected amine and the terminal hydroxyls that cannot be replicated by simply using a longer linear PEG chain, as the branched architecture provides three functionalization vectors emanating from a single nitrogen center.

Quantitative Evidence Guide: Differentiating N-(Boc-PEG3)-N-bis(PEG2-alcohol) from Closest PEG Linker Analogs


Conjugation Valency: Two Terminal Hydroxyl Groups vs. One Hydroxyl in Linear Boc-NH-PEG3 Enables Doubled Theoretical Loading Capacity

N-(Boc-PEG3)-N-bis(PEG2-alcohol) possesses two equivalent primary hydroxyl groups available for derivatization, compared to a single hydroxyl in the linear comparator Boc-NH-PEG3 (PROTAC Linker 10, CAS 139115-92-7) . This structural difference directly translates to conjugation valency: the branched linker provides two attachment sites for payloads, targeting ligands, or further reactive functional group installation, whereas the linear analog provides only one . In the broader context of multivalent drug linker design, branched PEG-based scaffolds have been demonstrated to achieve drug-to-antibody ratios (DARs) of 10 versus approximately 4 for conventional monofunctional linker systems, a 2.5-fold increase in drug loading [1].

PROTAC linker ADC drug loading bioconjugation efficiency

Molecular Size and Spacer Length: 556.69 g/mol Branched Architecture vs. 249.3 g/mol Linear Boc-NH-PEG3 Provides Extended Spatial Separation

The molecular weight of N-(Boc-PEG3)-N-bis(PEG2-alcohol) is 556.69 g/mol, more than twice that of Boc-NH-PEG3 at 249.3 g/mol [1]. The branched architecture incorporates approximately 25 heavy atoms in the PEG chains (excluding the Boc group) compared to approximately 7 in the linear analog, providing substantially greater spatial reach. In PROTAC design, linker length is a critical determinant of ternary complex formation efficiency; insufficient linker length prevents optimal E3 ligase–target protein proximity, while excessive length can reduce degradation efficiency through entropic penalties [2].

PROTAC ternary complex linker length optimization molecular weight comparison

Hydrophilicity and Solubility: LogP -1.4 and Multi-Solvent Solubility Profile vs. Linear PEG Analogs

N-(Boc-PEG3)-N-bis(PEG2-alcohol) has a computed XLogP3-AA of -1.4 [1], reflecting the extensive PEG character that drives aqueous solubility. The compound is reported soluble in water, DMSO, DCM, and DMF . The linear analog Boc-NH-PEG3 has limited aqueous solubility information publicly available but is typically formulated in DMSO at 10 mM . The branched PEG architecture with twelve hydrogen bond acceptors (vs. five in Boc-NH-PEG3) provides multiple ether oxygen sites for water solvation, potentially enhancing aqueous compatibility for bioconjugation reactions conducted in mixed aqueous-organic media.

aqueous solubility LogP PEG linker hydrophilicity

Orthogonal Deprotection Strategy: Acid-Labile Boc vs. Base-Labile Fmoc Enables Sequential Functionalization in Branched Architectures

The Boc (tert-butyloxycarbonyl) protecting group on N-(Boc-PEG3)-N-bis(PEG2-alcohol) is selectively cleavable under acidic conditions (e.g., TFA in DCM or 4M HCl in dioxane), yielding a free primary amine while the two terminal hydroxyl groups remain intact . In contrast, Fmoc-protected analogs require basic conditions (e.g., 20% piperidine in DMF) for deprotection, which may be incompatible with base-sensitive substrates or ester-containing linkers. This orthogonal acid-lability permits sequential, site-selective functionalization: the hydroxyl groups can be derivatized first (e.g., via esterification, etherification, or activation with NHS/DSC), followed by Boc removal and amine functionalization, or vice versa .

orthogonal protection Boc deprotection sequential bioconjugation

Structural Comparison: PEG3-Core/Bis-PEG2-Arm Architecture vs. PEG4-Arm Branched Analog N-Boc-N-bis(PEG4-OH)

The closest branched comparator, N-Boc-N-bis(PEG4-OH) (CAS 2093154-02-8), has a similar molecular weight (557.68 vs. 556.69 g/mol for the target) but a fundamentally different PEG chain distribution: the target compound has a PEG3 core chain with PEG2 arms (total 7 ethylene glycol units), while the comparator has a shorter core but PEG4 arms (total 8 ethylene glycol units) . This difference changes the spatial positioning of the terminal hydroxyl groups relative to the Boc-protected amine. The target compound's PEG2 arms position the hydroxyls closer to the branching nitrogen (~8 atoms away), while PEG4 arms extend the hydroxyls further (~14 atoms away), potentially altering the effective hydrodynamic radius and steric accessibility during conjugation [1].

PEG linker architecture branched PEG comparison spacer geometry

Optimal Application Scenarios for N-(Boc-PEG3)-N-bis(PEG2-alcohol) Based on Evidence-Validated Differentiation


Synthesis of High-Drug-Load PROTACs Requiring Two Identical Payloads or Orthogonal Functionalization

When a PROTAC design strategy calls for attaching two copies of an E3 ligase ligand or two targeting moieties per linker molecule, N-(Boc-PEG3)-N-bis(PEG2-alcohol) provides two equivalent primary hydroxyl attachment sites, doubling the theoretical ligand loading compared to linear monofunctional PEG linkers such as Boc-NH-PEG3 . This approach mirrors the multivalent drug linker strategy that achieved DAR 10 vs. DAR 4 in ADC contexts [1], translating to higher local concentration of active species.

Bioconjugation Workflows Utilizing Aqueous-Organic Mixed Solvent Systems

The compound's reported multi-solvent solubility (Water, DMSO, DCM, DMF) and computed LogP of -1.4 [2] make it suitable for one-pot or sequential bioconjugation reactions conducted in aqueous-organic mixtures, reducing the need for intermediate solvent exchange. This is practically advantageous when integrating the linker into larger biomolecular constructs where full organic solvent exposure is undesirable.

Sequential, Site-Selective Functionalization Using Orthogonal Protection-Deprotection

The acid-labile Boc protecting group enables a two-step conjugation strategy: first, the hydroxyl groups can be derivatized with payloads or reactive handles (e.g., activated esters, click chemistry partners) under neutral or mildly basic conditions; second, Boc removal under acidic conditions (TFA/DCM) reveals a free amine for further conjugation without affecting the hydroxyl-derived linkages . This orthogonal deprotection approach is not feasible with Fmoc-protected branched analogs where basic deprotection conditions might cleave ester-based hydroxyl conjugates.

PROTAC Library Construction Requiring Systematic Linker Length Variation

The PEG3-core/PEG2-arm architecture provides an intermediate spacer length distinct from both shorter linear PEG3 linkers (MW ~249) and longer branched PEG4-arm linkers (MW ~558) . In structure-activity relationship (SAR) campaigns that systematically vary linker length to identify optimal E3 ligase-POI proximity for maximal degradation efficiency [3], this compound adds a unique data point in the linker length series that combines moderate size with dual conjugation valency.

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